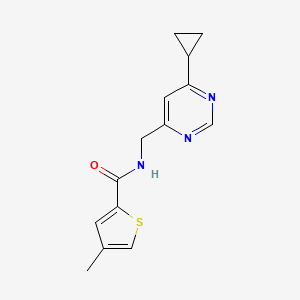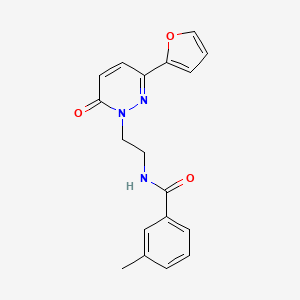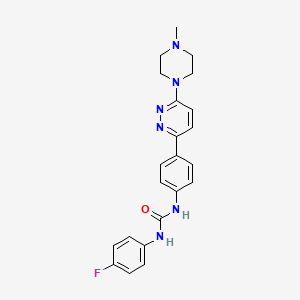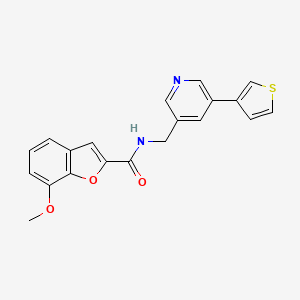![molecular formula C20H18N4O2S B2915691 3-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(3-甲氧苯基)丙酰胺 CAS No. 671199-29-4](/img/structure/B2915691.png)
3-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-(3-甲氧苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
Synthesis Analysis
The synthesis of these derivatives involves the design and creation of a set of compounds, followed by evaluation against various cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Molecular Structure Analysis
The molecular structure of these derivatives is designed to effectively bind with the DNA active site . This is achieved through the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .科学研究应用
Anticancer Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoline moiety have been studied for their potential as anticancer agents. They have shown promise in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells . The mechanism of action often involves DNA intercalation, which can disrupt the replication of cancer cells and induce apoptosis.
Molecular Docking Studies
These compounds are also valuable in molecular docking studies to predict how they interact with biological targets such as DNA or proteins . This is crucial for understanding the binding efficiency and specificity, which can guide the design of more potent and selective anticancer drugs.
Design and Synthesis of Novel Derivatives
The structural framework of [1,2,4]triazolo[4,3-a]quinoline derivatives provides a versatile scaffold for the design and synthesis of new compounds . Researchers can modify various positions on the ring system to create derivatives with potentially improved pharmacological profiles.
In Silico ADMET Profiles
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another application where these compounds are used . By predicting the ADMET properties, scientists can assess the drug-likeness and safety profile of the compounds before moving into costly in vivo studies.
Anti-Proliferative Evaluations
The anti-proliferative effects of these compounds against cancer cell lines are evaluated to determine their efficacy in preventing the spread of cancer . Compounds that exhibit significant anti-proliferative activity may be further investigated as potential chemotherapeutic agents.
DNA Binding Activities
Some derivatives of [1,2,4]triazolo[4,3-a]quinoline have been evaluated for their DNA binding activities . Understanding how these compounds interact with DNA can reveal their mechanism of action and contribute to the development of new drugs that target genetic material in cancer cells.
作用机制
Target of Action
Similar compounds have been found to interact with dna as intercalators .
Mode of Action
The compound likely interacts with its targets through a process known as intercalation . This is a mode of action where the compound inserts itself between the base pairs in the DNA helix, causing disruption in the DNA structure and function .
Biochemical Pathways
Dna intercalators are known to interfere with dna replication and transcription, which can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico ADMET profiles are often used to predict these properties for new compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalation activity . This can lead to disruption of DNA replication and transcription, potentially causing cell cycle arrest and apoptosis .
未来方向
The future directions for research into these derivatives could involve further design, optimization, and investigation to produce more potent anticancer analogs . This could involve testing against a wider range of cancer cell lines, or modifications to the molecular structure to improve efficacy or reduce potential side effects.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-7-4-6-15(13-16)21-19(25)11-12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCANHIGAHWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)



![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915620.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2915623.png)



![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2915629.png)
